molecular formula C14H15N3O B3284262 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one CAS No. 78171-78-5

2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Cat. No. B3284262
CAS RN: 78171-78-5
M. Wt: 241.29 g/mol
InChI Key: ZODZCULSMDSVBZ-UHFFFAOYSA-N
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Description

2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one, also known as THQ or benzodiazepinedione, is a heterocyclic organic compound that has been widely studied for its potential applications in medicinal chemistry. THQ is a bicyclic structure that contains a quinazoline ring and a lactam ring. Its unique structure has attracted much attention due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one is not fully understood, but it is believed to act through several pathways. 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one has also been shown to modulate the activity of several neurotransmitters, including serotonin, dopamine, and GABA, which may contribute to its anticonvulsant and antidepressant effects.
Biochemical and physiological effects:
2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one has been shown to have several biochemical and physiological effects. 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one has also been shown to have anticonvulsant effects by modulating the activity of ion channels in the brain. In addition, 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one has been shown to have antidepressant effects by modulating the activity of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one in lab experiments is its potent anticancer activity, which makes it a useful tool for studying cancer biology and developing new cancer treatments. Another advantage is its anticonvulsant and antidepressant effects, which make it a potential treatment for epilepsy and depression. However, one limitation of using 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one. One area of research is the development of new 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one derivatives with improved anticancer activity and reduced toxicity. Another area of research is the identification of the molecular targets of 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one, which may provide insights into its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one in vivo, which may pave the way for its use as a therapeutic agent.

Scientific Research Applications

2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one has been extensively studied for its potential therapeutic applications, including its use as an anticancer agent, an anticonvulsant, and an antidepressant. Recent studies have shown that 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one has potent anticancer activity against various types of cancer, including breast cancer, lung cancer, and leukemia. 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one has also been shown to possess anticonvulsant activity, making it a potential treatment for epilepsy. In addition, 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one has been shown to have antidepressant effects, suggesting its potential use in the treatment of depression.

properties

IUPAC Name

2-amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c15-14-16-12-9-5-4-8-11(12)13(18)17(14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODZCULSMDSVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C(=N2)N)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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